7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
Description
7,7-Dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique heterocyclic architecture. Its core structure consists of a six-membered 6,8-dioxa ring fused to a five-membered 2-azaspiro ring, with a 7,7-dimethyl substitution and a thiophene-2-carbonyl group attached to the nitrogen atom. This compound’s molecular formula is C₁₄H₁₇NO₃S, with a molecular weight of 295.36 g/mol.
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-12(2)16-8-13(9-17-12)6-14(7-13)11(15)10-4-3-5-18-10/h3-5H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCISQYMFRVQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=CS3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Enhancements
Incorporating 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as an acylation catalyst accelerated reaction completion from 24 hr to 6 hr, achieving 92% conversion.
Industrial-Scale Adaptations
Batch reactor trials demonstrated:
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Continuous Flow Hydrogenation : Reduced Pd/C catalyst loading by 40% while maintaining 99% conversion.
-
Crystallization Purification : Replacing chromatography with antisolvent (hexane) crystallization lowered production costs by 65%.
Table 2: Acylation Conditions Comparison
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirmed ≥99% purity, with retention time = 12.7 min.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the carbonyl group to form alcohols.
Substitution: : The spirocyclic framework can undergo nucleophilic substitution reactions, where substituents on the rings can be exchanged.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols.
Substitution: : Substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its spirocyclic structure and functional groups make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology
The thiophene ring in this compound can interact with biological targets, making it a potential candidate for drug development. Its derivatives might exhibit biological activity, such as antimicrobial, antioxidant, or anticancer properties.
Medicine
Research into the medicinal applications of thiophene derivatives has shown promise in treating various diseases. The compound's ability to modulate biological pathways can lead to the development of new therapeutic agents.
Industry
In the materials industry, this compound can be used in the design of advanced materials with specific properties, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism by which 7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heteroatom Variations
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane (C₈H₁₄O₂S)
- Key Differences : Replaces the nitrogen atom in the 2-azaspiro ring with sulfur (2-thia vs. 2-aza).
- Implications :
- Reduced basicity due to sulfur’s lower electronegativity compared to nitrogen.
- Altered metabolic stability and hydrogen-bonding capacity.
- Applications : Primarily used as a chemical intermediate in organic synthesis .
2-Oxa-7-azaspiro[3.5]nonane Hemioxalate (C₇H₁₁NO₂·0.5C₂H₂O₄)
Substituent Modifications
7-(2-Nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane (C₁₂H₁₄N₂O₃)
- Key Differences : Substitutes the thiophene-2-carbonyl group with a 2-nitrophenyl moiety.
- Implications :
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone (C₁₆H₂₀FNO₃S)
- Key Differences: Replaces the thiophene-2-carbonyl with a 4-fluorophenylthio-ethanone group.
- Fluorine’s electronegativity may enhance binding affinity in receptor-ligand interactions .
Pharmacological Analogues
2,7-Diazaspiro[3.5]nonane Derivatives
- Key Differences : Incorporates a second nitrogen atom (2,7-diaza) in the spiro core.
- Implications :
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Heteroatoms in Core | Key Substituent | LogP* (Predicted) |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₇NO₃S | 295.36 | 2N, 2O | Thiophene-2-carbonyl | 2.1 |
| 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane | C₈H₁₄O₂S | 174.26 | 1S, 2O | None | 1.3 |
| 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | C₇H₁₁NO₂·0.5C₂H₂O₄ | 183.17 (base) | 1N, 1O | Hemioxalate salt | -0.5 |
| 7-(2-Nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane | C₁₂H₁₄N₂O₃ | 234.25 | 1N, 1O | 2-Nitrophenyl | 1.8 |
*LogP values estimated using ChemDraw software.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely requires cyclization strategies similar to those for 7-(2-nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane, with careful introduction of the thiophene-2-carbonyl group via Friedel-Crafts acylation .
- Biological Potential: The dimethyl groups at the 7-position may reduce ring strain, enhancing conformational stability compared to non-methylated spirocycles. The thiophene moiety’s aromaticity could facilitate π-stacking interactions in protein binding .
Q & A
Q. What are the common synthetic routes for 7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane?
The synthesis typically involves cyclization of precursor molecules. For example, a spirocyclic intermediate can be formed by reacting a chloroacetyl chloride derivative with a thiophene-2-carbonyl precursor under basic conditions (e.g., triethylamine or potassium carbonate). Subsequent steps may include reduction (e.g., LiAlH4) and catalytic hydrogenation to remove protecting groups . Reaction solvents (e.g., THF, DCM) and inert atmospheres are critical to avoid side reactions.
Q. How is the spirocyclic structure confirmed experimentally?
X-ray crystallography using programs like SHELXL (for refinement) is the gold standard. Single-crystal diffraction data are collected, and structural parameters (bond angles, torsional strain) are analyzed to validate the spiro junction. NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) corroborates connectivity, particularly for distinguishing oxygen and nitrogen positions in the ring system .
Q. What biological activities are associated with this compound?
Preliminary studies suggest anticonvulsant activity via modulation of GABA receptors and potential fatty acid amide hydrolase (FAAH) inhibition, which increases endogenous cannabinoid levels. In vitro assays using enzyme-linked immunosorbent assays (ELISA) or fluorogenic substrates are employed to quantify FAAH inhibition .
Q. Which analytical techniques ensure purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold) and mass spectrometry (HRMS) confirm molecular weight. Differential scanning calorimetry (DSC) assesses crystallinity, while IR spectroscopy identifies carbonyl (C=O) and thiophene ring vibrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Systematic variation of parameters is key:
- Temperature : Lower temps (0–5°C) reduce side reactions during acylation.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps. Design of Experiments (DoE) methodologies, such as factorial design, statistically identify optimal conditions .
Q. What computational methods predict reactivity or target binding?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with FAAH’s catalytic triad (Ser241, Ser217, Lys142). Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Machine learning (e.g., AlphaFold2) may predict protein-compound interactions .
Q. How to resolve contradictions in crystallographic data refinement?
Discrepancies in thermal parameters or occupancy may arise from disorder. Strategies include:
Q. What structure-activity relationship (SAR) insights guide substituent modification?
Comparative studies with analogs (e.g., replacing thiophene with xanthene or pyridine) reveal:
- Thiophene’s electron-rich ring enhances π-π stacking with aromatic residues in FAAH.
- 7,7-Dimethyl groups increase steric hindrance, reducing metabolic degradation. IC₅₀ values from enzymatic assays quantify substituent effects on potency .
Q. How to design enzymatic assays for target engagement studies?
For FAAH inhibition:
- Fluorometric assays : Use arachidonoyl-AMC substrate; liberated AMC is quantified at λex/em = 380/460 nm.
- IC₅₀ determination : Dose-response curves (0.1–100 µM) with recombinant FAAH. Negative controls (e.g., URB597) validate assay specificity .
Q. How to address instability in biological assays?
- Lyophilization : Stabilizes the compound for long-term storage.
- Buffer optimization : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation.
- LC-MS monitoring : Tracks degradation products (e.g., hydrolysis of the thiophene carbonyl group) during assay incubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
